molecular formula C20H24N4O4 B4597048 4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide

Cat. No.: B4597048
M. Wt: 384.4 g/mol
InChI Key: AOEUKKNKQFFDTL-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17975526 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The chemical synthesis and characterization of compounds related to 4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide have been explored in various studies. For instance, Valenta et al. (1990) investigated the synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds by reacting 2-methoxy-5-nitrobenzoyl chloride with different amines, including piperazines, which are structurally related to the subject compound. This study provides foundational knowledge on the synthesis routes and chemical behavior of such benzamide derivatives (Valenta et al., 1990).

Pharmacological Studies

Pharmacological research has been conducted on benzamide derivatives, examining their potential as neuroleptics, antimicrobial agents, and receptor ligands. Bektaş et al. (2010) synthesized new triazole derivatives and evaluated their antimicrobial activities, highlighting the versatility of benzamide compounds in therapeutic applications (Bektaş et al., 2010). Moreover, Perrone et al. (2000) explored the structural modifications of benzamide derivatives to study their affinity and selectivity toward dopamine D4 receptors, indicating the potential use of these compounds in targeting specific neurotransmitter systems (Perrone et al., 2000).

Impurity Analysis in Drug Synthesis

The identification and synthesis of impurities in drug batches, such as Repaglinide, have been detailed by Kancherla et al. (2018), who found novel impurities through an analytical approach using UPLC and mass spectrometry. This research underscores the importance of thorough chemical analysis in pharmaceutical manufacturing to ensure drug purity and efficacy (Kancherla et al., 2018).

Radiolabeled Compounds for PET Imaging

Plenevaux et al. (2000) summarized research conducted with radiolabeled antagonists, such as [18F]p-MPPF, for studying the serotonin receptors with PET imaging. These studies demonstrate the application of benzamide derivatives in the development of diagnostic tools for neurological research (Plenevaux et al., 2000).

Properties

IUPAC Name

4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-3-28-19-9-4-15(14-18(19)24(26)27)20(25)21-16-5-7-17(8-6-16)23-12-10-22(2)11-13-23/h4-9,14H,3,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEUKKNKQFFDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.